

Technical Guide: Spectroscopic Profiling of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzohydrazide

CAS No.: 51707-35-8

Cat. No.: B1296696

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Executive Summary & Chemical Identity

Target Analyte: **2-(Hydroxymethyl)benzohydrazide** CAS Registry Number: 51707-35-8

Molecular Formula: C

H

N

O

Molecular Weight: 166.18 g/mol

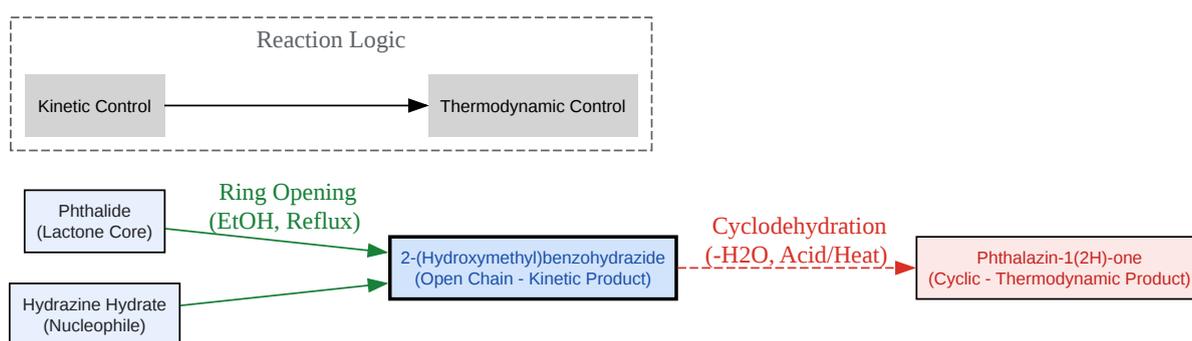
This guide provides a comprehensive spectroscopic analysis of **2-(hydroxymethyl)benzohydrazide**, a critical intermediate often formed by the hydrazinolysis of phthalide. Unlike its cyclic congener (phthalhydrazide or 2,3-dihydrophthalazine-1,4-dione), this compound retains an open-chain structure characterized by a benzylic alcohol moiety and a terminal hydrazide group.

Technical Insight: The stability of this compound is solvent- and pH-dependent. In acidic media or under thermal stress, it undergoes cyclodehydration to form phthalazin-1(2H)-one. Spectroscopic validation is therefore essential to confirm the integrity of the open-chain "hydroxymethyl" motif versus the cyclic "phthalazinone" core.

Synthesis & Structural Context

To understand the spectroscopic signals, one must understand the origin of the molecule. The compound is the kinetic product of the nucleophilic attack of hydrazine on phthalide (isobenzofuran-1(3H)-one).

Reaction Pathway Visualization



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Caption: Reaction scheme showing the formation of the open-chain hydrazide and its potential cyclization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for 2-(hydroxymethyl)benzohydrazide.

Infrared Spectroscopy (FT-IR)

The IR spectrum is the first line of defense in distinguishing the open chain from the cyclic form. The presence of the OH stretch and the Amide I band are diagnostic.

Functional Group	Wavenumber ()	Diagnostic Feature
O-H Stretch	3200 – 3450 (Broad)	Confirms the presence of the hydroxymethyl group (absent in phthalazinone).
N-H Stretch	3150 – 3300	Multiple bands corresponding to the hydrazide (-NH-NH).
C=O Stretch (Amide I)	1635 – 1660	Characteristic of a secondary amide (hydrazide). Lower frequency than the lactone precursor (~1760 cm).
C=C Aromatic	1580 – 1600	Typical benzene ring breathing modes.
C-O Stretch	1020 – 1050	Primary alcohol C-O stretch.

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof. The experiment should be conducted in DMSO-d

due to the compound's polarity and potential for hydrogen bonding.

H NMR (400 MHz, DMSO-d

)

Note: Chemical shifts (

) are representative. Exchangeable protons (OH, NH) may vary with concentration and water content.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Significance
9.45 – 9.60	Singlet (s)	1H	-CONH-	Amide proton; confirms hydrazide formation.
7.30 – 7.60	Multiplet (m)	4H	Ar-H	Aromatic protons; typical ABCD system for 1,2-disubstituted benzene.
5.10 – 5.30	Triplet/Broad (t/br)	1H	-CH OH	Hydroxyl proton. Coupling to CH confirms open chain.
4.50 – 4.65	Doublet (d)	2H	Ar-CH -OH	Critical Diagnostic Peak. This benzylic methylene signal disappears upon cyclization.
4.20 – 4.40	Broad Singlet (s)	2H	-NHNH	Terminal amino group. Broad due to quadrupole broadening/exchange.

C NMR (100 MHz, DMSO-d

)

Shift (ppm)	Assignment	Notes
168.5	C=O	Hydrazide carbonyl.
140.2	Ar-C-CH	Quaternary aromatic carbon (ipso to hydroxymethyl).
134.5	Ar-C-CO	Quaternary aromatic carbon (ipso to carbonyl).
127.0 – 130.0	Ar-CH	Remaining aromatic methines.
61.8	-CH	Benzylic carbon. Key indicator of open-chain structure.
	-OH	

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or EI (70 eV)

- Molecular Ion:

- [M+H]

:

167.08

- [M+Na]

:

189.06[1]

- Fragmentation Pattern (EI):

- 166 (M

)

- 148 (M - H
O): Loss of water (cyclization in source).
- 135 (M - CH
OH or N
H
): Characteristic benzylic cleavage.
- 118 (Phthalide-like cation): Re-cyclization ion.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: To minimize proton exchange and observe the OH coupling.

- Solvent Choice: Use high-quality DMSO-d

(99.9% D) stored over molecular sieves. Avoid CDCl

as the compound has poor solubility and the OH proton will likely not be visible.

- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

- Acquisition: Run at 298 K. If the -CH

OH signal appears as a singlet, the OH is exchanging rapidly. Cool the probe to 280 K to resolve the doublet coupling (

Hz).

Protocol B: Differentiation from Phthalazinone

If the synthesis was too harsh, the sample may contain phthalazin-1(2H)-one. Use this logic gate:

- Check

¹H NMR (DMSO-d

):

- Signal at ~4.6 ppm?

YES: Open Chain (Target).

- Signal at ~8.3 ppm (singlet)?

YES: Cyclic form (methine proton of phthalazinone).

- Check MS:

- Parent ion 167?

Open Chain.

- Parent ion 147?

Cyclic (loss of H

O).

References

- Chemical Identity: PubChem. **2-(Hydroxymethyl)benzohydrazide** (CID 12217354). [Link](#)
- Synthetic Pathway: The Reaction of Phthalide with Hydrazine. Journal of the Chemical Society. (Classic mechanism reference for ring opening of lactones).
- Spectroscopic Comparison: BenchChem. Characterization of Benzohydrazide Derivatives. [Link](#) (General reference for benzohydrazide spectral features).
- Cyclization Dynamics: Tautomerism and Cyclization of 2-Substituted Benzohydrazides. Journal of Heterocyclic Chemistry. (Provides context on the stability of the hydroxymethyl group).

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Sources

- 1. PubChemLite - 2-hydroxymethyl-benzoic acid hydrazide (C₈H₁₀N₂O₂) [pubchemlite.lcsb.uni.lu]
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